molecular formula C14H9F4NO B4171369 N-[2-fluoro-5-(trifluoromethyl)phenyl]benzamide

N-[2-fluoro-5-(trifluoromethyl)phenyl]benzamide

Cat. No.: B4171369
M. Wt: 283.22 g/mol
InChI Key: SHPMYWNFAFKATO-UHFFFAOYSA-N
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Description

N-[2-fluoro-5-(trifluoromethyl)phenyl]benzamide is an organic compound that features both fluorine and trifluoromethyl groups. These functional groups are known for their unique chemical properties, which make the compound valuable in various scientific and industrial applications. The presence of fluorine atoms often enhances the compound’s stability and reactivity, making it a subject of interest in pharmaceutical and chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-fluoro-5-(trifluoromethyl)phenyl]benzamide typically involves multiple steps. One common method starts with the reaction of 2-(trifluoromethyl)benzoic acid with tin pentafluoride to form the trifluoromethylbenzoic acid tin trifluoride salt. This intermediate is then reacted with 4-fluoroaniline to produce 5-fluoro-2-(trifluoromethyl)aniline. Finally, the aniline derivative is reacted with an acid to yield this compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-fluoro-5-(trifluoromethyl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The presence of fluorine and trifluoromethyl groups makes the compound susceptible to nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

N-[2-fluoro-5-(trifluoromethyl)phenyl]benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which N-[2-fluoro-5-(trifluoromethyl)phenyl]benzamide exerts its effects involves interactions with specific molecular targets. The fluorine atoms and trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing biological pathways. These interactions can lead to various pharmacological effects, making the compound a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Similar Compounds

  • 2-fluoro-5-(trifluoromethyl)phenyl isocyanate
  • 2-fluoro-5-(trifluoromethyl)phenylacetonitrile
  • 5-fluoro-2-(trifluoromethyl)benzamide

Uniqueness

N-[2-fluoro-5-(trifluoromethyl)phenyl]benzamide is unique due to its specific combination of fluorine and trifluoromethyl groups, which confer distinct chemical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it particularly valuable in certain applications .

Properties

IUPAC Name

N-[2-fluoro-5-(trifluoromethyl)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F4NO/c15-11-7-6-10(14(16,17)18)8-12(11)19-13(20)9-4-2-1-3-5-9/h1-8H,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHPMYWNFAFKATO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F4NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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